molecular formula C15H20BrClN2O B13939773 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride

Cat. No.: B13939773
M. Wt: 359.69 g/mol
InChI Key: ODNIMGGBIOSMTQ-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the bromophenyl group and the diazaspiro structure makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or a brominating agent like N-bromosuccinimide.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the diazaspiro structure allow it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
  • 3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
  • 2,7-diazaspiro[4.5]decan-1-one;hydrochloride

Uniqueness

The presence of the bromophenyl group in 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20BrClN2O

Molecular Weight

359.69 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride

InChI

InChI=1S/C15H19BrN2O.ClH/c16-13-3-1-12(2-4-13)10-18-11-15(9-14(18)19)5-7-17-8-6-15;/h1-4,17H,5-11H2;1H

InChI Key

ODNIMGGBIOSMTQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)N(C2)CC3=CC=C(C=C3)Br.Cl

Origin of Product

United States

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